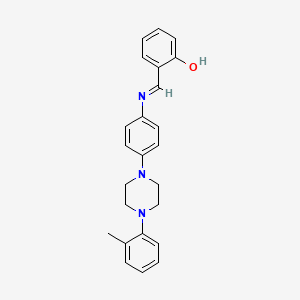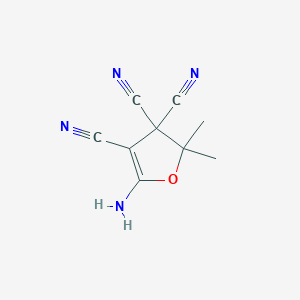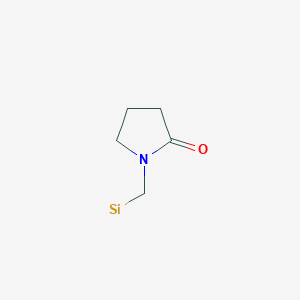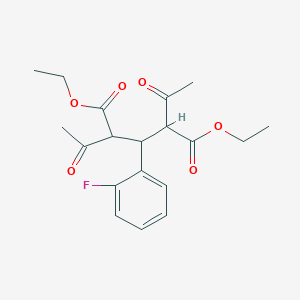
Diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate is an organic compound with the molecular formula C19H23FO6. It is characterized by the presence of two acetyl groups and a fluorophenyl group attached to a pentanedioate backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate typically involves the esterification of 2,4-diacetyl-3-(2-fluorophenyl)pentanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but utilizes larger reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioic acid.
Reduction: Formation of diethyl 2,4-dihydroxy-3-(2-fluorophenyl)pentanedioate.
Substitution: Formation of substituted derivatives of the fluorophenyl group.
Applications De Recherche Scientifique
Diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group plays a crucial role in binding to these targets, while the acetyl groups may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Diethyl 2,4-diacetyl-3-(2,3-dimethoxyphenyl)pentanedioate: Contains a dimethoxyphenyl group instead of a fluorophenyl group.
Uniqueness
Diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
76350-75-9 |
|---|---|
Formule moléculaire |
C19H23FO6 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate |
InChI |
InChI=1S/C19H23FO6/c1-5-25-18(23)15(11(3)21)17(13-9-7-8-10-14(13)20)16(12(4)22)19(24)26-6-2/h7-10,15-17H,5-6H2,1-4H3 |
Clé InChI |
ZOQVWVDSNLCASY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C1=CC=CC=C1F)C(C(=O)C)C(=O)OCC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-](/img/structure/B14453659.png)
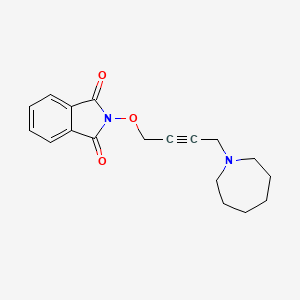
![2,2'-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14453675.png)
![1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl-](/img/structure/B14453685.png)
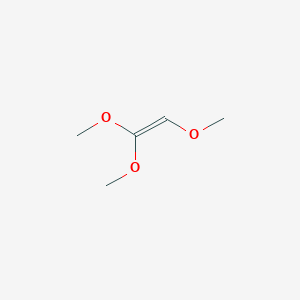
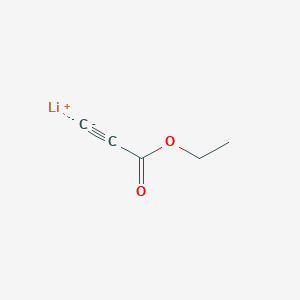
![8-Ethoxy-7-oxa-9-azatetracyclo[4.3.0.02,4.03,5]non-8-ene](/img/structure/B14453706.png)
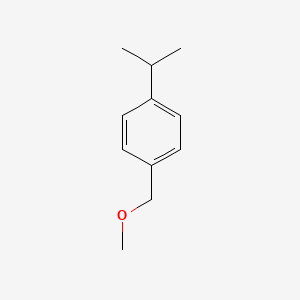
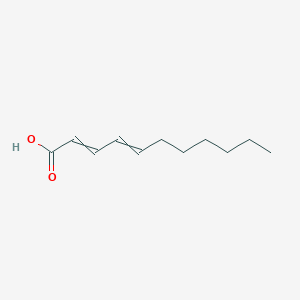
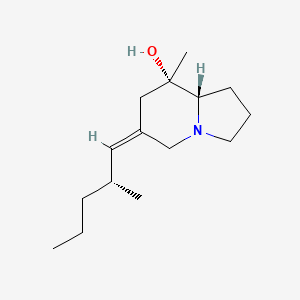
![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B14453728.png)
